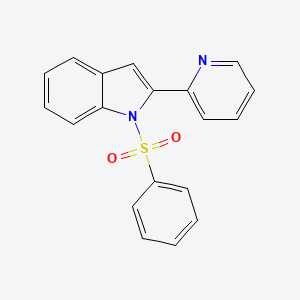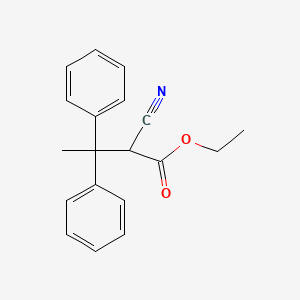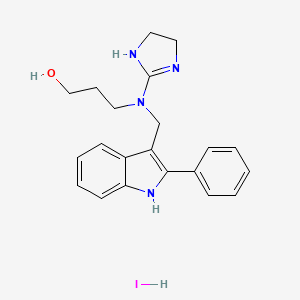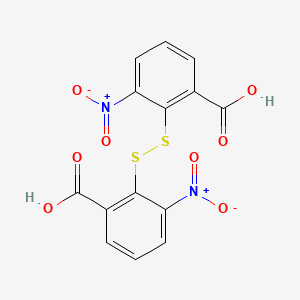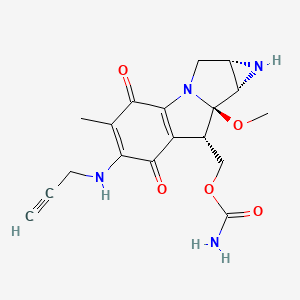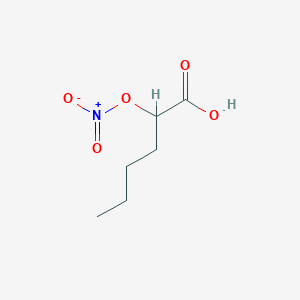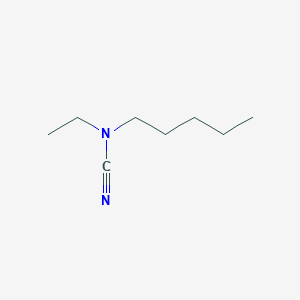
Ethyl(pentyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(pentyl)cyanamide is an organic compound characterized by the presence of an ethyl group, a pentyl group, and a cyanamide moiety Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(pentyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with pentyl isothiocyanate, followed by desulfurization. This reaction typically occurs under mild conditions and can be facilitated by iron-mediated catalysis . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to ensure high yields and purity. These methods utilize readily available starting materials and optimize reaction conditions to minimize by-products and waste. The use of safer electrophilic cyanation reagents has also been developed to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(pentyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include substituted cyanamides, primary amines, and nitriles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl(pentyl)cyanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl(pentyl)cyanamide involves its interaction with molecular targets through the NCN moiety. This interaction can lead to the inhibition of specific enzymes or the formation of stable complexes with proteins. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl(pentyl)cyanamide
- Ethyl(butyl)cyanamide
- Propyl(pentyl)cyanamide
Uniqueness
This compound is unique due to its specific combination of ethyl and pentyl groups, which impart distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other cyanamide derivatives .
Propiedades
Número CAS |
77464-03-0 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
ethyl(pentyl)cyanamide |
InChI |
InChI=1S/C8H16N2/c1-3-5-6-7-10(4-2)8-9/h3-7H2,1-2H3 |
Clave InChI |
FOOHHYRBWCQBQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


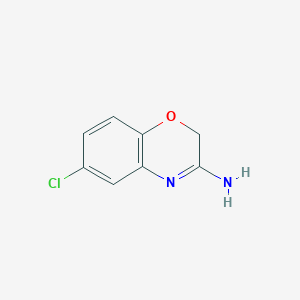

![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
